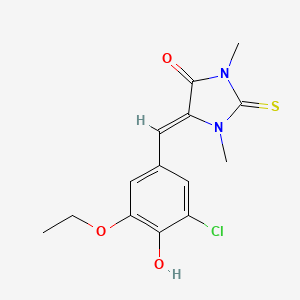
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide, also known as DDCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DDCM has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
作用机制
The mechanism of action of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression and cell proliferation. 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which plays a role in inflammation and immune responses.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neuronal cells, 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been shown to protect against oxidative stress and neuroinflammation, which are believed to play a role in the development of neurodegenerative diseases. In immune cells, 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been shown to modulate cytokine production and immune cell activation, leading to an immunomodulatory effect.
实验室实验的优点和局限性
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has several advantages as a research tool, including its ability to inhibit the activity of HDAC and modulate various signaling pathways. However, 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Additionally, 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has not been extensively studied in vivo, and its effects in animal models are not well understood.
未来方向
There are several future directions for research on 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide. One area of interest is the development of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide's effects in animal models, which could provide valuable insights into its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide and its effects on various signaling pathways and cellular processes.
合成方法
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction yields 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide as a white crystalline solid with a melting point of 208-210°C.
科学研究应用
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neuroscience, 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In immunology, 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has been studied for its effects on the immune system and its potential as an immunomodulatory agent.
属性
IUPAC Name |
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-5-4-6-10(2)14(9)19-16(20)11-7-12(17)15(21-3)13(18)8-11/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXBVBZUOXXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6020419 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)
![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)

